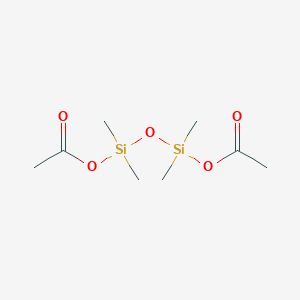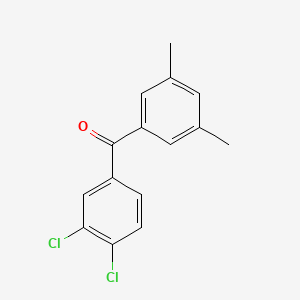
2-Chloro-3-(4-chlorophenyl)quinoline
Übersicht
Beschreibung
“2-Chloro-3-(4-chlorophenyl)quinoline” is a chemical compound with the molecular formula C15H9Cl2N . It has a molecular weight of 274.15 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point between 94 - 97 degrees Celsius . It has a molecular weight of 274.15 .
Wissenschaftliche Forschungsanwendungen
Optical and Structural Applications
The study of the structural and optical properties of quinoline derivatives, including 2-Chloro-3-(4-chlorophenyl)quinoline, has shown that these compounds exhibit significant nanocrystalline and amorphous matrix formations when deposited as thin films. These properties are critical for applications in photovoltaic devices and organic electronics. For instance, quinoline derivatives have been used to fabricate organic–inorganic photodiode devices, showing promising photovoltaic properties under both dark and illuminated conditions, indicating their potential in solar energy conversion and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016) (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Structure and Spectroscopic Characterization
Quinoline derivatives have been subjected to detailed DFT and TD-DFT/PCM calculations to determine their molecular structure, spectroscopic characteristics, NLO (Nonlinear Optical), and NBO (Natural Bond Orbital) analyses. These studies are vital for understanding the electronic properties and potential applications of these molecules in biological, photophysical, and corrosion inhibition fields. The investigations into the NLO properties of these derivatives highlight their potential in developing new materials for technological applications, such as optical switching and computing (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthetic Chemistry and Materials Science
In materials science, the synthesis and analysis of quinoline-based compounds have led to the development of novel materials with enhanced anti-inflammatory and pharmacological activities. These compounds' crystal structure and pharmacological activity have been a subject of study, indicating their potential in developing new therapeutic agents (Hegab et al., 2007). Moreover, quinoline derivatives have been explored as corrosion inhibitors for metals in acidic mediums, showcasing their importance in industrial applications such as the protection of infrastructure and machinery (Saraswat & Yadav, 2020).
Biological Applications
The synthesis of 2-chloro quinoline incorporated xanthene derivatives has shown significant antimycobacterial activity against M. tuberculosis strains, with high potency and low cytotoxicity against various cell lines. This indicates the potential of these compounds in the treatment and management of tuberculosis, highlighting the importance of quinoline derivatives in medicinal chemistry and pharmaceutical research (Bhat, Al-Omar, Naglah, & Khan, 2020).
Safety and Hazards
The safety information available for 2-Chloro-3-(4-chlorophenyl)quinoline indicates that it may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for research on 2-Chloro-3-(4-chlorophenyl)quinoline could involve exploring its potential biological activities, given the wide range of activities exhibited by structurally similar compounds . Additionally, green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes could be further explored .
Wirkmechanismus
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, depending on their specific structural modifications and the biological targets they interact with .
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Eigenschaften
IUPAC Name |
2-chloro-3-(4-chlorophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVUGRRNPKOWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377377 | |
| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-81-3 | |
| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


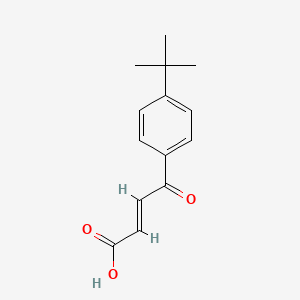

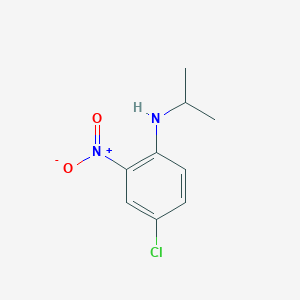



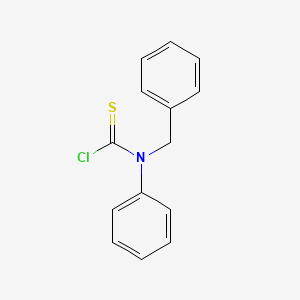
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)




